molecular formula C12H8Cl3N3O2 B12914048 2,4,6-Trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide CAS No. 87847-99-2

2,4,6-Trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide

Cat. No.: B12914048
CAS No.: 87847-99-2
M. Wt: 332.6 g/mol
InChI Key: XJBYOGWEVKWYEV-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities. This particular compound is characterized by the presence of three chlorine atoms and a methoxyphenyl group attached to the pyrimidine ring, making it a unique and potentially valuable compound in various fields of research and industry.

Preparation Methods

The synthesis of 2,4,6-Trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide typically involves multiple steps. One common method starts with the reaction of barbituric acid with phosphorus oxychloride (POCl3) in the presence of a catalyst such as dimethylaniline. This reaction produces 2,4,6-trichloropyrimidine, which is then further reacted with 3-methoxyaniline under specific conditions to yield the final product .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

2,4,6-Trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Scientific Research Applications

2,4,6-Trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and pathways involved in inflammation and neurodegeneration. The compound may exert its effects by binding to active sites on proteins, thereby modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar compounds to 2,4,6-Trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide include other trichloropyrimidine derivatives and methoxyphenyl-substituted pyrimidines. For example:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

87847-99-2

Molecular Formula

C12H8Cl3N3O2

Molecular Weight

332.6 g/mol

IUPAC Name

2,4,6-trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide

InChI

InChI=1S/C12H8Cl3N3O2/c1-20-7-4-2-3-6(5-7)16-11(19)8-9(13)17-12(15)18-10(8)14/h2-5H,1H3,(H,16,19)

InChI Key

XJBYOGWEVKWYEV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(N=C(N=C2Cl)Cl)Cl

Origin of Product

United States

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